

A Comparative Spectroscopic Analysis of 3-Nitrobiphenyl and Its Derivatives

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Compound of Interest

Compound Name: 3-Nitrobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-nitrobiphenyl** and a selection of its derivatives. By presenting key spectral data from various analytical techniques, this document aims to serve as a valuable resource for the identification, characterization, and analysis of this class of compounds. The information is particularly relevant for researchers in fields such as medicinal chemistry, toxicology, and materials science.

Introduction to 3-Nitrobiphenyl and its Significance

3-Nitrobiphenyl and its derivatives are a class of nitroaromatic compounds that have garnered significant interest due to their diverse applications and biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the biphenyl system. Understanding the spectroscopic signatures of these molecules is crucial for elucidating their structure, purity, and behavior in various chemical and biological systems.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-nitrobiphenyl** and a selection of its derivatives with substituents at the 4'-position. These derivatives include compounds with electron-donating groups (e.g., $-\text{OCH}_3$, $-\text{CH}_3$) and electron-withdrawing groups (e.g., $-\text{Cl}$, $-\text{CN}$), allowing for a comparative analysis of substituent effects on the spectral properties.

¹H NMR Spectral Data (CDCl₃, ppm)

Com poun d	H-2'	H-3'	H-4'	H-5'	H-6'	H-2	H-4	H-5	H-6	Other
3-										
Nitrob iphen yl	7.62 (d)	7.48 (t)	7.43 (t)	7.48 (t)	7.62 (d)	8.45 (t)	8.21 (ddd)	7.66 (t)	7.90 (ddd)	
4'-										
Meth oxy- 3- nitrobi pheny l	7.58 (d)	7.02 (d)	-	7.02 (d)	7.58 (d)	8.40 (t)	8.18 (dd)	7.62 (t)	7.85 (dd)	3.88 (s, 3H, OCH ₃)
4'-										
Chlor o-3- nitrobi pheny l	7.58 (d)	7.45 (d)	-	7.45 (d)	7.58 (d)	8.42 (t)	8.22 (dd)	7.68 (t)	7.88 (dd)	
4'-										
Methy l-3- nitrobi pheny l	7.50 (d)	7.28 (d)	-	7.28 (d)	7.50 (d)	8.42 (t)	8.19 (dd)	7.64 (t)	7.86 (dd)	2.42 (s, 3H, CH ₃)

¹³C NMR Spectral Data (CDCl₃, ppm)

Com pou nd	C-1'	C- 2'/6'	C- 3'/5'	C-4'	C-1	C-2	C-3	C-4	C-5	C-6	Other
3-											
Nitro	138.	127.	129.	128.	143.	122.	148.	129.	124.	133.	
biph enyl[6	4	1	5	1	0	6	8	9	2	
1]											
4'-											
Meth											
oxy-											
3-	130.	128.	114.	160.	143.	121.	148.	129.	124.	133.	
nitro	9	6	5	2	2	8	5	6	4	5	55.4 (OC H ₃)
biph enyl[
2][3]											
4'-											
Chlo											
ro-3-	137.	128.	129.	134.	142.	122.	148.	129.	125.	132.	
nitro	1	7	3	8	0	1	6	9	2	8	
biph enyl											
4'-											
Meth											
yl-3-	135.	127.	129.	138.	143.	121.	148.	129.	124.	133.	
nitro	7	3	8	8	1	9	5	7	7	3	21.3 (CH ₃)
biph enyl											

Infrared (IR) Spectral Data (cm⁻¹)

Compound	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=C})$ aromatic	$\nu_{\text{as}}(\text{NO}_2)$	$\nu_{\text{s}}(\text{NO}_2)$
3-Nitrobiphenyl	~3100-3000	~1600, 1480	~1530	~1350
4'-Methoxy-3-nitrobiphenyl	~3100-3000	~1610, 1500	~1525	~1345
4'-Chloro-3-nitrobiphenyl	~3100-3000	~1590, 1475	~1535	~1355
4'-Methyl-3-nitrobiphenyl	~3100-3000	~1605, 1510	~1528	~1348

UV-Visible (UV-Vis) Spectral Data (in Methanol)

Compound	λ_{max} (nm)	ϵ ($\text{M}^{-1}\text{cm}^{-1}$)
3-Nitrobiphenyl	~255	~10,000
4'-Methoxy-3-nitrobiphenyl	~280	~15,000
4'-Chloro-3-nitrobiphenyl	~260	~12,000
4'-Methyl-3-nitrobiphenyl	~260	~11,000

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Nitrobiphenyl	199	169 [M-NO] ⁺ , 153 [M-NO ₂] ⁺ , 141, 115, 76
4'-Methoxy-3-nitrobiphenyl ^[4]	229	199 [M-NO] ⁺ , 184 [M-NO ₂ -CH ₃] ⁺ , 156, 115
4'-Chloro-3-nitrobiphenyl	233/235	203/205 [M-NO] ⁺ , 187/189 [M-NO ₂] ⁺ , 152, 115
4'-Methyl-3-nitrobiphenyl	213	183 [M-NO] ⁺ , 167 [M-NO ₂] ⁺ , 152, 115

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative of standard practices for the analysis of aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- The solution was gently agitated to ensure complete dissolution.

^1H and ^{13}C NMR Data Acquisition:

- Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: ~12 ppm
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: ~220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample was finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
- The homogenous mixture was then pressed into a thin, transparent pellet using a hydraulic press.[5]

Data Acquisition:

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

- A stock solution of the compound was prepared in methanol at a concentration of approximately 1×10^{-3} M.
- Serial dilutions were performed to obtain a final concentration of $\sim 1 \times 10^{-5}$ M for analysis.

Data Acquisition:

- Instrument: Agilent Cary 60 UV-Vis spectrophotometer (or equivalent).
- Solvent: Methanol (spectroscopic grade).

- Cuvette: 1 cm path length quartz cuvette.
- Spectral Range: 200-400 nm.
- Scan Speed: Medium.
- A baseline correction was performed using the solvent (methanol) in the reference cuvette.

Mass Spectrometry (MS)

Sample Preparation:

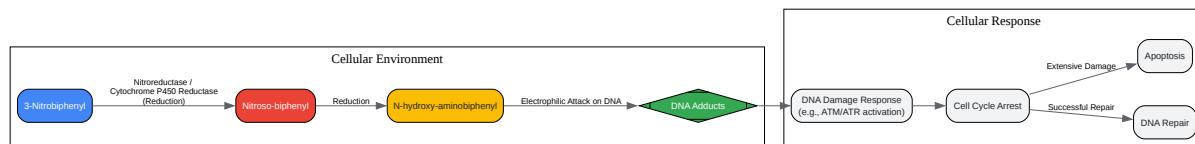
- The sample was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

- Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Inlet System: Direct infusion or via gas chromatography.

Signaling Pathway and Experimental Workflow Metabolic Activation and Genotoxicity of 3-Nitrobiphenyl

Nitroaromatic compounds like **3-nitrobiphenyl** are known to exert their genotoxic effects through metabolic activation. This process involves the enzymatic reduction of the nitro group to form highly reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. This DNA damage can trigger cellular stress responses, including cell cycle arrest and apoptosis, if the damage is too severe to be repaired.^{[6][7][8]} The primary enzymes involved in this activation are nitroreductases and cytochrome P450 reductases.^[7]

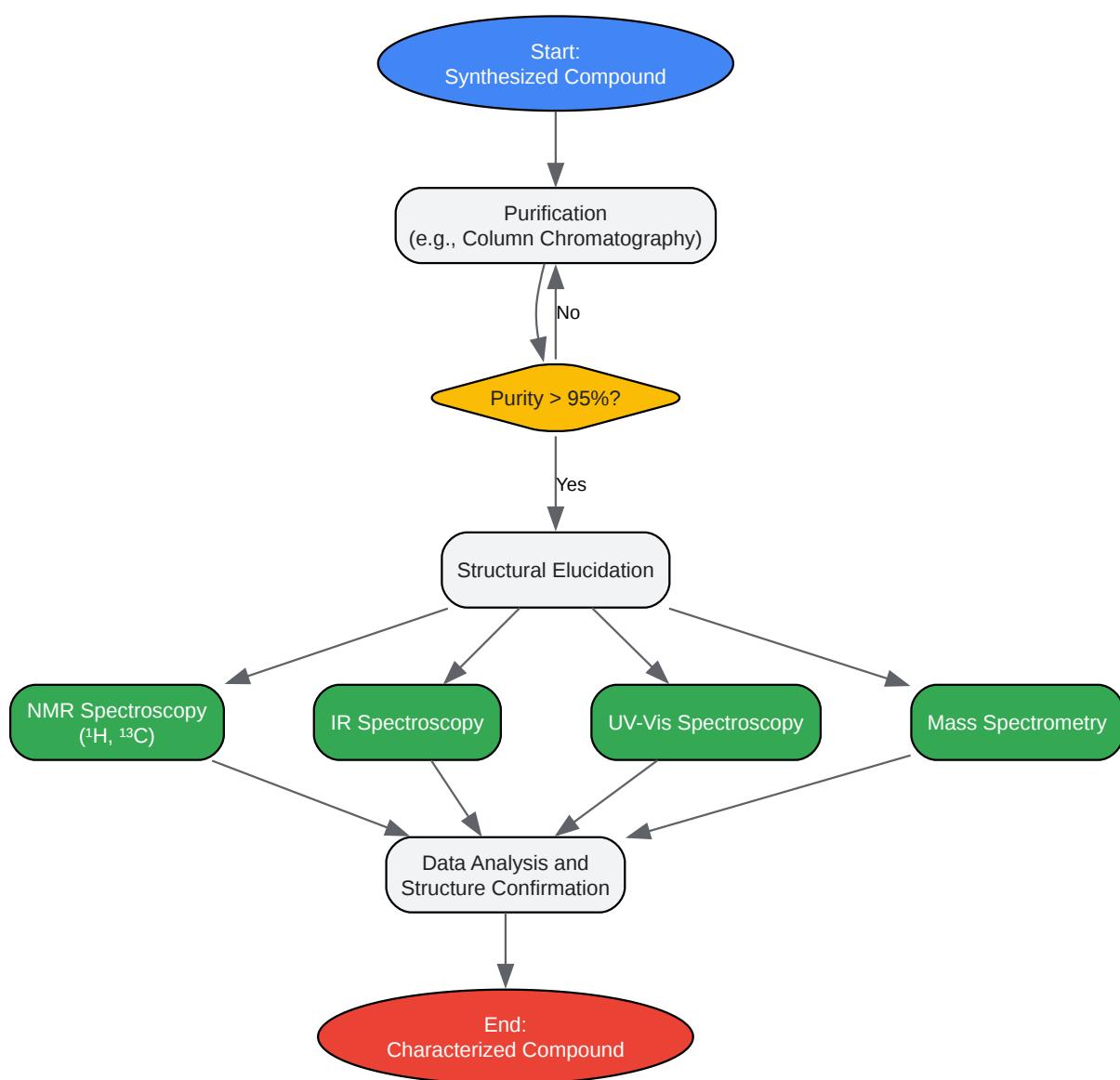


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Caption: Metabolic activation of **3-Nitrobiphenyl** leading to genotoxicity and cellular response.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a **3-nitrobiphenyl** derivative.

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Caption: General workflow for the spectroscopic characterization of **3-nitrobiphenyl** derivatives.

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